![molecular formula C23H26Cl3N3O2 B018463 脱氢阿立哌唑盐酸盐 CAS No. 1008531-60-9](/img/structure/B18463.png)
脱氢阿立哌唑盐酸盐
描述
Dehydro Aripiprazole Hydrochloride is related to Aripiprazole, a compound with diverse applications in pharmacology, especially as an antipsychotic agent. It exhibits a complex molecular structure that contributes to its pharmacokinetics and pharmacodynamics.
Synthesis Analysis
Aripiprazole's synthesis involves multiple steps including condensation and etherification. Zhu Yong-cha (2010) outlined a synthesis method starting from 1-(2,3-dichlorophenyl)piperazine hydrochloride, yielding Aripiprazole with a 45% overall yield. The process involves condensation with 1,4-dibromobutane followed by reaction with 7-hydroxy-3,4-dihydrocarbostyril (Zhu Yong-cha, 2010).
Molecular Structure Analysis
Aripiprazole's molecular structure involves 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril. Its structure allows for polymorphism, evidenced by its different crystalline structures, as investigated through Raman spectroscopy (Ayala et al., 2010).
Chemical Reactions and Properties
Aripiprazole interacts with human serum albumin, and its binding affinity is influenced significantly by the chloro-group in its structure. This interaction plays a crucial role in its distribution and pharmacokinetics (Sakurama et al., 2018).
Physical Properties Analysis
Various studies have characterized Aripiprazole's polymorphs, revealing its diverse physical properties. For instance, Zeidan et al. (2013) elucidated five polymorphs of dehydro-aripiprazole, showing different thermal properties and crystalline structures (Zeidan et al., 2013).
Chemical Properties Analysis
Aripiprazole's chemical properties, such as its interaction with dopamine D2 receptors, distinguish it as a unique antipsychotic. Its partial agonist activity at these receptors contributes to its therapeutic effects (Burris et al., 2002).
科学研究应用
使用HPLC-MS/MS进行定量分析:氢代标记的羟西嗪和阿立哌唑的同位素,包括脱氢阿立哌唑,通过使用HPLC-MS/MS进行定量分析(Vohra, Sandbhor, & Wozniak, 2015),有助于研究它们的非同位素形式。
药理活性:脱氢阿立哌唑对多巴胺D2受体具有亲和力,并具有类似于其母化合物阿立哌唑的药理活性(Swainston Harrison & Perry, 2004)。
晶体形式探索:抗精神病药物阿立哌唑的活性代谢物脱氢阿立哌唑的晶体形式已被研究其结构和化学性质(Zeidan et al., 2013)。
物质依赖治疗:阿立哌唑,包括其盐酸脱氢阿立哌唑形式,正在研究作为潜在治疗各种物质依赖症,如酗酒和吸烟(Brunetti et al., 2012)。
在精神分裂症中的作用机制:阿立哌唑作为部分多巴胺受体激动剂的独特作用可能为治疗精神分裂症提供一种新的原则,这一原则也适用于其脱氢变体(Yokoi et al., 2002)。
与人血清白蛋白的结合:研究已阐明阿立哌唑与人血清白蛋白的结合机制,这对于评估其药代动力学和设计新药物具有重要意义。这也有助于了解脱氢阿立哌唑盐酸盐在各种临床情况下的药代动力学和药效学(Sakurama et al., 2018)。
在血浆中的检测和定量:为阿立哌唑开发的气相色谱-质谱(GC-MS)方法可以准确检测和定量血浆样本中的阿立哌唑及其主要代谢物脱氢阿立哌唑(Huang et al., 2007)。
安全和危害
属性
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHINIXYQSLAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648054 | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Aripiprazole Hydrochloride | |
CAS RN |
1008531-60-9 | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。